molecular formula C13H26N8O4 B8116180 N,N-Bis(PEG1-azide)-N-amido-PEG1-amine

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine

Cat. No.: B8116180
M. Wt: 358.40 g/mol
InChI Key: FVVJDYQHXWLKCG-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1-azide)-N-amido-PEG1-amine (CAS: Not explicitly listed; molecular weight: 358.40 ) is a branched polyethylene glycol (PEG) derivative featuring two terminal azide (N₃) groups and a central amido-PEG1-amine moiety. This heterotrifunctional compound enables versatile conjugation strategies:

  • Azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry with alkynes, BCN, or DBCO .
  • The primary amine (-NH₂) reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds .
  • The short PEG1 chains enhance water solubility while minimizing steric bulk, making it suitable for applications requiring compact molecular spacing .

Its structural complexity allows simultaneous conjugation of three distinct molecules, such as drugs, targeting ligands, and imaging agents, in bioconjugation and drug delivery systems .

Properties

IUPAC Name

3-(2-aminoethoxy)-N,N-bis[2-(2-azidoethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N8O4/c14-2-8-23-7-1-13(22)21(5-11-24-9-3-17-19-15)6-12-25-10-4-18-20-16/h1-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJDYQHXWLKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine typically involves the reaction of PEG derivatives with azide and amine groups. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a halide) reacts with sodium azide to introduce the azide functionality. This is followed by the reaction with an amine to form the final compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

Compound Name (Catalog ID) Molecular Weight Functional Groups Key Features Applications
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine (AP10771) 358.40 2×N₃, 1×NH₂, amido-PEG1 Branched trifunctional linker; compact PEG spacing Multi-step bioconjugation, crosslinking, drug delivery systems
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic acid (AP10777) 343.34 2×N₃, 1×COOH Carboxylic acid enables pH-dependent reactions or EDC/NHS coupling Surface functionalization, hydrogel synthesis
N,N-Bis(PEG1-azide)-N-amido-PEG2-amine (AP10776) 402.45 2×N₃, 1×NH₂, amido-PEG2 Longer PEG2 spacer improves solubility and reduces steric hindrance Conjugates requiring extended linker flexibility
NH-bis(PEG1-azide) (AP10772) 243.27 2×N₃, 1×NH Simpler structure; lacks amido-PEG chain Basic click chemistry applications, small-molecule conjugation
Azido-PEG1-amine (N3-PEG1-NH2) 164.17 (CAS: 464190-91-8) 1×N₃, 1×NH₂ Linear heterobifunctional linker; single azide and amine Straightforward amide bond formation and click chemistry
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester Not specified 2×N₃, 1×NHS ester NHS ester targets primary amines (e.g., lysine residues) Protein labeling, antibody-drug conjugates

Reactivity and Stability

  • Click Chemistry Efficiency: The dual azide groups in AP10771 enable simultaneous conjugation with two alkyne-bearing molecules, outperforming linear analogs like Azido-PEG1-amine . However, steric hindrance may reduce reaction efficiency compared to monofunctional azides .
  • Amine Reactivity : The central amine in AP10771 allows for orthogonal conjugation strategies, contrasting with AP10777’s carboxylic acid, which requires activation for amide bond formation .
  • Storage : Like NH-bis(PEG1-azide), AP10771 requires storage at -20°C to prevent azide degradation .

Key Advantages and Limitations

Advantages of AP10771

  • Multi-functionality : Enables simultaneous conjugation of three components, reducing synthesis steps .
  • Compact Structure : Short PEG1 chains are ideal for applications requiring minimal linker length .

Limitations

  • Steric Hindrance : Branched structure may limit accessibility to reactive sites in crowded molecular environments .
  • Synthetic Complexity : Higher molecular weight and branching increase production costs compared to linear analogs .

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